1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyano group and a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring. The cyano group can be introduced via nucleophilic substitution reactions, and the cyclopropane ring is often formed through cyclopropanation reactions involving diazo compounds .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions and other transition metal-catalyzed processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and pyrazole ring play crucial roles in binding to enzymes and receptors, leading to modulation of biological activities. The compound’s effects are mediated through inhibition or activation of specific pathways, depending on the context of its application .
Comparison with Similar Compounds
- 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
- 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxamide
- 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylate
Uniqueness: this compound is unique due to its specific combination of a pyrazole ring, cyano group, and cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2680534-42-1 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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